4-Nitrophenylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is administered topically as eye drops.
- Indications: Taflotan controls the progression of open-angle glaucoma and manages ocular hypertension either alone or in combination with other medications.
- Mechanism: It reduces intraocular pressure by increasing the outflow of aqueous fluid from the eyes .
Taflotan: (chemical name: Tafluprost) is a fluorinated analog of prostaglandin F2-alpha.
Preparation Methods
Synthetic Routes: Tafluprost is synthesized chemically.
Reaction Conditions: Specific synthetic routes and reaction conditions are proprietary information held by pharmaceutical companies.
Industrial Production: The industrial production methods are also proprietary, but they likely involve efficient synthetic processes to yield high-quality Taflotan.
Chemical Reactions Analysis
Reactions: Taflotan may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These details are not publicly available due to commercial confidentiality.
Major Products: The major products formed during these reactions are not disclosed.
Scientific Research Applications
Chemistry: Taflotan’s chemical properties and reactivity make it valuable for studying prostaglandin analogues.
Biology: Researchers explore its effects on ocular tissues and cellular pathways.
Medicine: Ophthalmologists use Taflotan clinically to manage glaucoma and ocular hypertension.
Industry: Pharmaceutical companies develop and market Taflotan formulations.
Mechanism of Action
Active Substance: Tafluprost is a prodrug that converts to .
Agonist: Tafluprost acid selectively activates the prostaglandin F receptor.
Effect: It increases aqueous fluid outflow, thereby lowering intraocular pressure.
Comparison: Similar mechanisms are seen with other PGF2-alpha analogues like latanoprost and travoprost.
Comparison with Similar Compounds
Uniqueness: Taflotan’s fluorination and specific chemical structure distinguish it.
Similar Compounds: Other prostaglandin analogues include latanoprost, travoprost, and bimatoprost.
Properties
CAS No. |
16169-16-7 |
---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
N-(4-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4,7,9H |
InChI Key |
XXFXVCXUJCOLSU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NO)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NO)[N+](=O)[O-] |
16169-16-7 | |
Synonyms |
4-nitrophenylhydroxylamine para-nitrophenylhydroxylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.